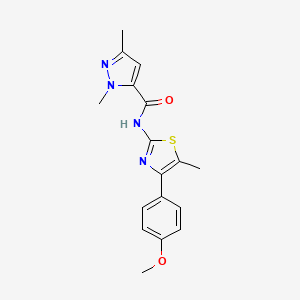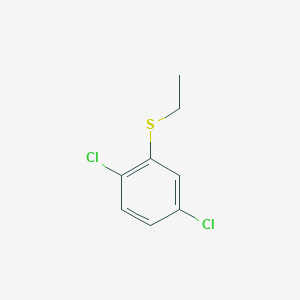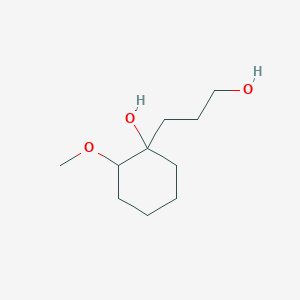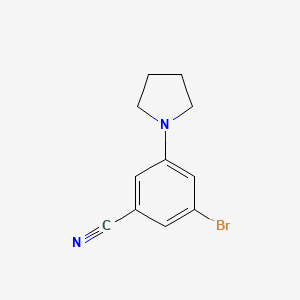
3-Bromo-5-(pyrrolidin-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” is a chemical compound that contains a bromine atom, a pyrrolidine ring, and a benzonitrile group . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” and similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” is characterized by a bromine atom, a pyrrolidine ring, and a benzonitrile group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” are likely to be influenced by the presence of the bromine atom, the pyrrolidine ring, and the benzonitrile group . These functional groups can participate in various types of chemical reactions, including substitution reactions, ring-opening reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” are determined by its molecular structure . For example, the presence of the bromine atom, the pyrrolidine ring, and the benzonitrile group can influence its polarity, solubility, stability, and other properties .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Field:
Medicinal chemistry and drug discovery.
3-Bromo-5-(pyrrolidin-1-yl)benzonitrile
is a promising compound in the search for novel drugs. Researchers have explored its potential as a scaffold for designing new pharmaceutical agents. Its structural features make it suitable for targeting specific biological pathways or receptors.
Methods and Experimental Procedures:
Researchers synthesize this compound using organic chemistry techniques. The synthetic route typically involves bromination of a precursor molecule followed by cyclization to form the benzonitrile ring. Purification methods such as column chromatography or recrystallization ensure high purity.
Results and Outcomes:
Studies have shown that derivatives of this compound exhibit interesting pharmacological activities. For example, some derivatives act as kinase inhibitors, while others modulate ion channels. Researchers evaluate their efficacy in cell-based assays and animal models. Quantitative data on binding affinities, IC50 values, and toxicity profiles are crucial for assessing their potential as drug candidates .
Material Science: Organic Semiconductors
Field:
Materials science and organic electronics.
3-Bromo-5-(pyrrolidin-1-yl)benzonitrile
derivatives are investigated for their semiconducting properties. These compounds can be incorporated into organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Methods and Experimental Procedures:
Researchers synthesize thin films of these derivatives and characterize their electronic properties. Techniques like UV-Vis spectroscopy, cyclic voltammetry, and charge mobility measurements provide insights into their behavior as semiconductors.
Results and Outcomes:
Promising derivatives exhibit high charge carrier mobility, suitable energy levels, and good film-forming properties. These materials contribute to the development of flexible and lightweight electronic devices.
These are just three of the six applications. If you’d like to explore more, feel free to ask
Safety And Hazards
Orientations Futures
The future directions for research on “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the structure of “3-Bromo-5-(pyrrolidin-1-yl)benzonitrile” or by exploring different synthetic strategies .
Propriétés
IUPAC Name |
3-bromo-5-pyrrolidin-1-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-10-5-9(8-13)6-11(7-10)14-3-1-2-4-14/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXHUVROIPCLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(pyrrolidin-1-yl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2-{[2-({2-[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2784967.png)

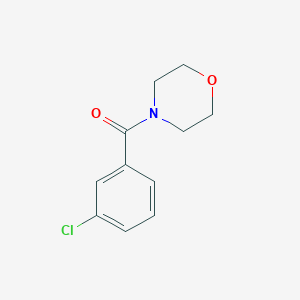
![2-chloro-6-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2784971.png)
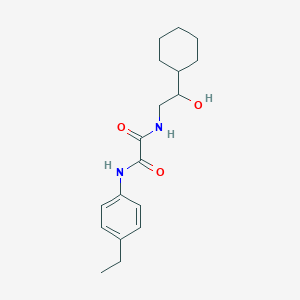
![6-(2,5-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2784973.png)
![Methyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2784974.png)
![4,7,8-Trimethyl-6-(2-propoxyphenyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2784975.png)
![(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2784976.png)
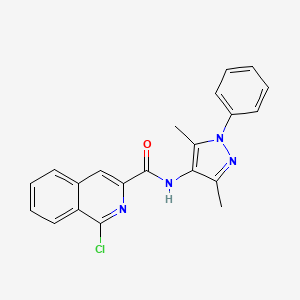
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2784978.png)
